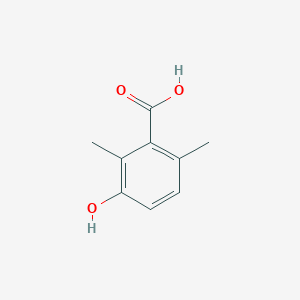
3-Hydroxy-2,6-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, depending on the choice of oxidizing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,6-dimethylterephthalic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-hydroxy-2,6-dimethylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,6-Dimethylterephthalic acid.
Reduction: 3-Hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Hydroxy-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Hydroxy-3,6-dimethylbenzoic acid
- 2-Hydroxy-4,5-dimethylbenzoic acid
- 3-Hydroxy-4,5-dimethylbenzoic acid
- 2,6-Dimethylbenzoic acid
Comparison: 3-Hydroxy-2,6-dimethylbenzoic acid is unique due to the specific positioning of its hydroxyl and methyl groups. This arrangement influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-hydroxy-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
OYAQDECKBQDDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


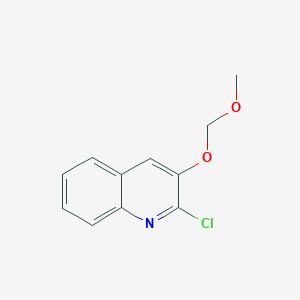


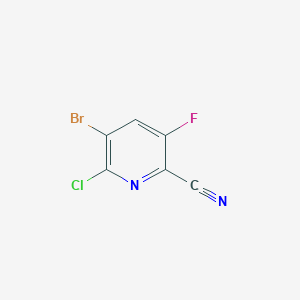
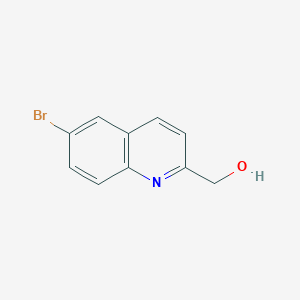
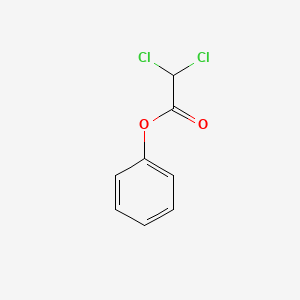
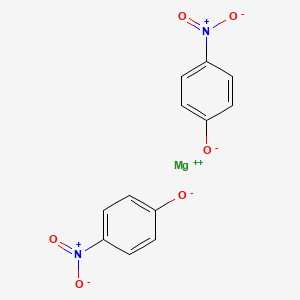
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
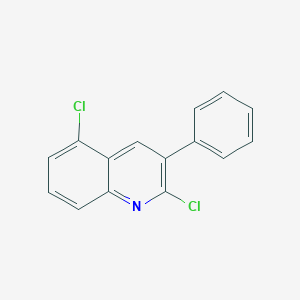
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
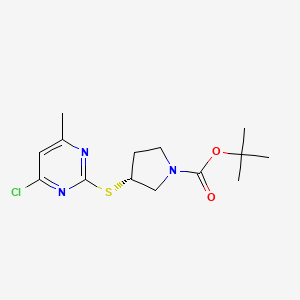
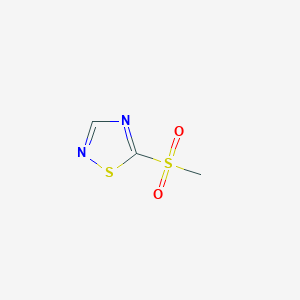
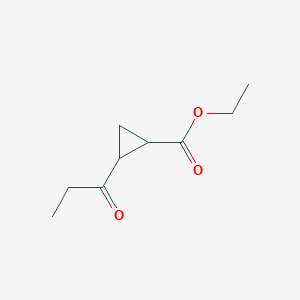
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
